molecular formula C11H10F2N4O2S B2973593 N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide CAS No. 1155081-22-3

N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide

Cat. No.: B2973593
CAS No.: 1155081-22-3
M. Wt: 300.28
InChI Key: JGFHTUVZSSCMRA-UHFFFAOYSA-N
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Description

N-(3,5-Difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide (molecular formula: C₁₁H₁₀F₂N₄O₂S) is a sulfonamide derivative featuring a pyridine core substituted with a hydrazine group at position 2 and a 3,5-difluorophenyl sulfonamide moiety at position 2. Its synthesis involves reacting 2-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide with hydrazine, yielding a white crystalline solid (m.p. 214–216 °C) with a high purity of 87% . Characteristic NMR signals include δ 8.80 ppm (NH) and δ 10.20 ppm (SO₂NH), confirming its hydrazine and sulfonamide functionalities .

Properties

IUPAC Name

N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N4O2S/c12-7-4-8(13)6-9(5-7)17-20(18,19)10-2-1-3-15-11(10)16-14/h1-6,17H,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFHTUVZSSCMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NN)S(=O)(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.

    Addition of the Hydrazinyl Group: The hydrazinyl group is introduced by reacting the intermediate compound with hydrazine hydrate under controlled conditions.

    Incorporation of the Difluorophenyl Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like triethylamine or pyridine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted sulfonamides or hydrazides.

Scientific Research Applications

N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The presence of the difluorophenyl and sulfonamide groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3,5-Difluorophenyl)-[1,2,4]Triazolo[4,3-a]Pyridine-8-Sulfonamide (6a)

This cyclized derivative (C₁₂H₈F₂N₄O₂S) is synthesized from N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide (4a) via condensation with methyl ortho-formate. Key differences include:

  • Structural Modifications : Cyclization forms a [1,2,4]triazolo[4,3-a]pyridine ring, replacing the hydrazine group with a fused triazole ring.
  • Physicochemical Properties : Lower melting point (184–186 °C vs. 214–216 °C for 4a) due to reduced hydrogen bonding .
  • Biological Activity : While 4a is inactive against Plasmodium falciparum, cyclization enhances antimalarial potency (IC₅₀ < 1 μM for 6a) .

Table 1: Comparative Data for 4a and 6a

Property 4a 6a
Molecular Formula C₁₁H₁₀F₂N₄O₂S C₁₂H₈F₂N₄O₂S
Molecular Weight (g/mol) 300.28 310.27
Melting Point (°C) 214–216 184–186
¹H-NMR (δ, ppm) 8.80 (NH), 10.20 (SO₂NH) 9.40 (H-3), 11.44 (SO₂NH)
Antimalarial Activity Inactive IC₅₀ < 1 μM
Other Sulfonamide Derivatives
  • N-{1-[Bis-(4-Chlorophenyl)Methyl]Azelidin-3-Yl}-N-(3,5-Difluorophenyl)-Methyl-Sulphonamide : This patent compound shares the 3,5-difluorophenyl group but incorporates an azetidine ring and bis-chlorophenyl substituents. Its synthesis emphasizes modular sulfonamide functionalization, though biological data are unavailable .
  • It is used in polymer synthesis, contrasting with 4a’s role in medicinal chemistry .
Sulfonamides with Heterocyclic Cores

Compounds like N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine () feature pyridine and difluorophenyl motifs but lack the hydrazine linker. Such analogs prioritize protease inhibition over antimalarial activity, underscoring the hydrazine group’s role in targeting parasitic enzymes .

Research Findings and Implications

  • Synthetic Versatility : The hydrazine group in 4a enables facile cyclization to triazolopyridines, a strategy to enhance drug-like properties (e.g., metabolic stability) .
  • Structure-Activity Relationships (SAR) : The 3,5-difluorophenyl group improves lipophilicity and target binding, while the pyridine sulfonamide scaffold ensures solubility. Cyclization into triazolo derivatives further optimizes pharmacokinetics .
  • Comparative Limitations: Unlike 6a, analogs with non-fluorinated aryl groups (e.g., 3-chloro-N-phenyl-phthalimide) show reduced bioactivity, highlighting fluorine’s electronic effects .

Biological Activity

N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antimalarial effects. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Chemical Formula : C11H10F2N4O2S
  • Molecular Weight : 288.29 g/mol
  • CAS Number : 1155081-22-3

The presence of the difluorophenyl group and the sulfonamide moiety contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study involving a series of hydrazones demonstrated that modifications in structure could enhance antibacterial activity against various pathogens. The sulfonamide group is known for its effectiveness against bacterial infections by inhibiting bacterial folic acid synthesis .

Antimalarial Activity

This compound has shown promise in antimalarial applications. A related study highlighted the potential of hydrazone derivatives in combating malaria through iron chelation mechanisms, which disrupt the lifecycle of the Plasmodium parasite. The compound's structure allows it to interact with heme, inhibiting heme polymerization and thus exhibiting antiplasmodial effects .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to specific structural features. The presence of electron-withdrawing groups such as fluorine enhances its reactivity and interaction with biological targets. SAR studies have indicated that the substitution pattern on the aromatic rings significantly influences the compound's potency against microbial strains .

Synthesis and Evaluation

The synthesis of this compound follows a general procedure involving the reaction of 2-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide with hydrazine hydrate. The yield of this reaction has been reported to be between 84% and 91%, indicating a reliable synthetic route .

Efficacy Testing

In vitro assays have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. Additionally, preliminary in vivo studies using murine models have shown that it can effectively suppress malaria parasite growth, suggesting its potential as a therapeutic agent .

Compound Biological Activity IC50 (μg/mL) Tested Strains
This compoundAntibacterial35.03Various pathogens
Related HydrazonesAntimalarialVariesPlasmodium falciparum

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